Cas no 611204-92-3 (1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl)-)
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl)- structure](https://ja.kuujia.com/scimg/cas/611204-92-3x500.png)
1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl)-
- A1-32005
- QMUWPJYVPWKHDH-UHFFFAOYSA-N
- 5-(3-Fluoro-phenyl)-1H-pyrrolo[2,3-b]pyridine
- 611204-92-3
- SCHEMBL3136284
- 5-(3-fluorophenyl)-1h-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD22682652
- インチ: InChI=1S/C13H9FN2/c14-12-3-1-2-9(7-12)11-6-10-4-5-15-13(10)16-8-11/h1-8H,(H,15,16)
- InChIKey: QMUWPJYVPWKHDH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 212.07497646Da
- どういたいしつりょう: 212.07497646Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 28.7Ų
1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 226485-2.500g |
5-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine, 95% |
611204-92-3 | 95% | 2.500g |
$1733.00 | 2023-09-11 | |
Matrix Scientific | 226485-1g |
5-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine, 95% |
611204-92-3 | 95% | 1g |
$990.00 | 2023-09-11 |
1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl)- 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl)-に関する追加情報
Introduction to 1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl) and Its Significance in Modern Chemical Biology
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl), with the CAS number 611204-92-3, represents a fascinating scaffold in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its fused pyrrole and pyridine rings with a fluorophenyl substituent at the 5-position, has garnered significant attention due to its structural versatility and potential biological activities. The presence of the fluorophenyl group introduces unique electronic and steric properties, making it a valuable candidate for drug discovery and material science applications.
In recent years, the exploration of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied for their role in modulating various biological pathways. The fluorine atom in the 3-fluorophenyl moiety is particularly noteworthy, as it can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This feature has made such compounds attractive for developing treatments against a range of diseases, including cancer, neurological disorders, and infectious diseases.
One of the most compelling aspects of 1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl) is its potential as a building block for more complex pharmacophores. Researchers have leveraged this scaffold to design molecules that interact with specific targets in the body. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in tumor growth and angiogenesis. The fluorophenyl group plays a crucial role in these interactions by influencing the compound's binding affinity and selectivity.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl) involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of the fluorophenyl substituent requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in achieving these goals. These methods not only improve efficiency but also allow for the introduction of additional functional groups, further expanding the chemical space available for drug discovery.
Recent advancements in computational chemistry have also contributed to the understanding of how 1H-Pyrrolo[2,3-b]pyridine derivatives interact with biological targets. Molecular modeling studies have revealed that the electronic properties of the fluorophenyl group can fine-tune binding interactions with proteins and nucleic acids. This knowledge has enabled researchers to design molecules with enhanced potency and reduced side effects. Such insights are crucial for translating laboratory discoveries into effective therapeutics.
The pharmaceutical industry has taken notice of the potential of 1H-Pyrrolo[2,3-b]pyridine derivatives, leading to several clinical trials investigating their efficacy in treating various conditions. Early results from these trials are promising, suggesting that compounds based on this scaffold may offer new treatment options for patients suffering from chronic diseases. The development pipeline includes molecules targeting receptors overexpressed in cancer cells and enzymes involved in neurodegenerative disorders.
Beyond pharmaceutical applications, 1H-Pyrrolo[2,3-b]pyridine derivatives have found utility in other areas of chemical biology. For example, they serve as probes for studying protein-protein interactions and as intermediates in the synthesis of more complex natural products. The ability to modify different parts of the molecule allows researchers to explore a wide range of biological questions.
The future prospects for 1H-Pyrrolo[2,3-b]pyridine, 5-(3-fluorophenyl) and its derivatives are bright. Ongoing research aims to uncover new synthetic pathways and expand their biological applications. Collaborations between academia and industry are fostering innovation in this field, leading to faster development cycles and more effective drugs. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing chemical biology and medicine.
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